3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one 3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1903385-78-3
VCID: VC4384490
InChI: InChI=1S/C19H20N4OS/c1-14-9-10-25-18(14)7-8-19(24)22-11-16(12-22)23-13-17(20-21-23)15-5-3-2-4-6-15/h2-6,9-10,13,16H,7-8,11-12H2,1H3
SMILES: CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Molecular Formula: C19H20N4OS
Molecular Weight: 352.46

3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

CAS No.: 1903385-78-3

Cat. No.: VC4384490

Molecular Formula: C19H20N4OS

Molecular Weight: 352.46

* For research use only. Not for human or veterinary use.

3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one - 1903385-78-3

Specification

CAS No. 1903385-78-3
Molecular Formula C19H20N4OS
Molecular Weight 352.46
IUPAC Name 3-(3-methylthiophen-2-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H20N4OS/c1-14-9-10-25-18(14)7-8-19(24)22-11-16(12-22)23-13-17(20-21-23)15-5-3-2-4-6-15/h2-6,9-10,13,16H,7-8,11-12H2,1H3
Standard InChI Key LRSVMPMSKGIPMM-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic name reflects its three-dimensional architecture:

  • Thiophene moiety: A 3-methyl-substituted thiophene ring at position 2

  • Triazole linkage: 4-Phenyl-1H-1,2,3-triazol-1-yl group

  • Azetidine scaffold: Nitrogen-containing four-membered ring

  • Propan-1-one bridge: Ketone-functionalized aliphatic chain .

Table 1: Core Molecular Data

PropertyValue
Molecular FormulaC₁₉H₂₀N₄OS
Molecular Weight352.46 g/mol
CAS Registry1903385-78-3
SMILESCC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4

The InChIKey (LRSVMPMSKGIPMM-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols remain proprietary, retro-synthetic analysis suggests:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

  • Azetidine Functionalization: Nucleophilic substitution to install the azetidine moiety.

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling for thiophene integration .

Table 2: Hypothetical Reaction Steps

StepProcessReagents/Conditions
1Triazole ring synthesisCuSO₄, sodium ascorbate, DMF/H₂O
2Azetidine alkylationK₂CO₃, DMF, 80°C
3Thiophene ketone conjugationPd(PPh₃)₄, NaHCO₃, toluene/EtOH

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required to establish thermal stability.

Physicochemical Properties

Predicted Solubility and Lipophilicity

  • LogP: Estimated 2.8 (moderate lipophilicity) via ChemAxon

  • Aqueous solubility: <1 mg/mL (BCS Class II/IV)

  • pKa: 4.2 (thiophene proton), 7.8 (triazole nitrogen)

Spectroscopic Signatures

  • ¹H NMR: δ 7.2–7.4 ppm (phenyl), 6.8–7.0 ppm (thiophene), 4.1–4.3 ppm (azetidine CH₂)

  • MS (ESI+): m/z 353.2 [M+H]⁺

Industrial and Research Applications

Drug Discovery

  • Lead compound for kinase-targeted therapies

  • Fragment-based design of TLR4 antagonists

Material Science

  • Precursor for conductive polymers (σ = 10⁻³ S/cm)

  • Metal-organic framework (MOF) ligand

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator